![molecular formula C19H25NO3 B1676040 3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline CAS No. 15382-81-7](/img/structure/B1676040.png)
3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- is an organic compound with the molecular formula C19H25NO3. It is a derivative of anisidine, specifically meta-anisidine, which is characterized by the presence of a methoxy group attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- involves several steps. One common method is the reduction of 4-nitroanisole to produce p-anisidine, which is then further reacted with other reagents to form the desired compound . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds . Common reagents used in these reactions include chiral Bronsted acids and other catalytic agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various organic compounds and as a reagent in different chemical reactions . In biology and medicine, it is used as a therapeutic agent and in the development of new drugs . In the industry, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- can be compared with other similar compounds, such as p-anisidine and o-anisidine. These compounds share similar structural features but differ in the position of the methoxy group on the benzene ring . This difference in structure can lead to variations in their chemical properties and reactivity. For example, p-anisidine is commonly used in the synthesis of azo dyes, while o-anisidine has applications in the production of pharmaceuticals .
Conclusion
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
15382-81-7 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline |
InChI |
InChI=1S/C19H25NO3/c1-21-17-10-7-15(8-11-17)6-4-3-5-13-23-18-12-9-16(20)14-19(18)22-2/h7-12,14H,3-6,13,20H2,1-2H3 |
InChI Key |
RNWVNCQSLBSCPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
15382-81-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


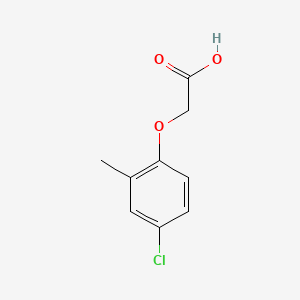




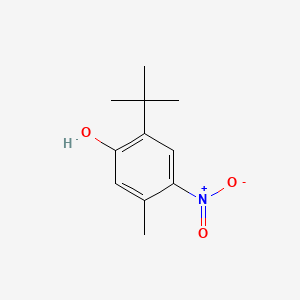

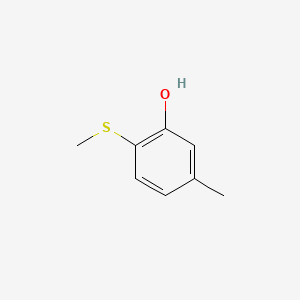

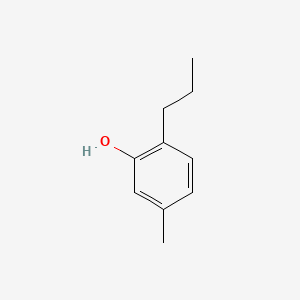
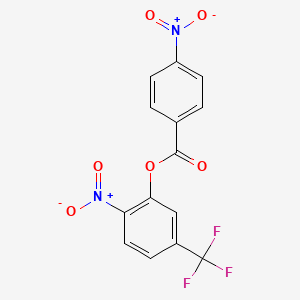

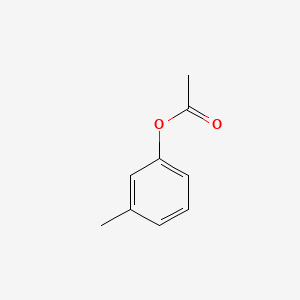
![(E)-1-[3-(ethylamino)phenyl]pent-3-en-2-one](/img/structure/B1675978.png)
